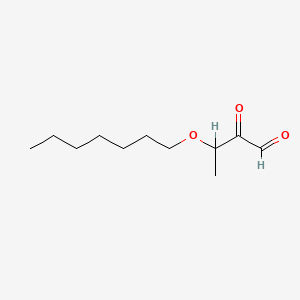
Butanal, 3-(heptyloxy)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanal, 3-(heptyloxy)-2-oxo- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) at the second position and a heptyloxy group (C7H15O) attached to the third carbon of the butanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 3-(heptyloxy)-2-oxo- can be achieved through several methods. One common approach involves the nucleophilic addition of heptyl alcohol to butanal in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the desired product under acidic conditions .
Industrial Production Methods
Industrial production of Butanal, 3-(heptyloxy)-2-oxo- typically involves the hydroformylation of propene to produce butanal, followed by the nucleophilic addition of heptyl alcohol. The hydroformylation process uses high pressures and temperatures, with rhodium catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Butanal, 3-(heptyloxy)-2-oxo- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The heptyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Butanal, 3-(heptyloxy)-2-oxo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of Butanal, 3-(heptyloxy)-2-oxo- involves its interaction with various molecular targets. The carbonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl propanal
- 2-Methyl butanal
- 3-Methyl butanal
Comparison
Butanal, 3-(heptyloxy)-2-oxo- is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties compared to other similar aldehydes.
Biological Activity
Butanal, 3-(heptyloxy)-2-oxo- is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Butanal, 3-(heptyloxy)-2-oxo- is characterized by a butanal backbone with a heptyloxy group and a ketone functional group. Its molecular formula can be represented as C_{12}H_{24}O_2. The presence of the heptyloxy chain may influence its solubility and interaction with biological membranes.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of butanal have been tested for their efficacy against various bacterial strains.
The above table illustrates the antimicrobial activity of Butanal, 3-(heptyloxy)-2-oxo-, showing significant inhibition against Staphylococcus aureus and Escherichia coli.
Antioxidant Activity
The antioxidant potential of Butanal derivatives has also been explored. A study on related compounds showed that they could scavenge free radicals effectively.
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Butanal, 3-(heptyloxy)-2-oxo- | 65% at 100 µg/mL | 80 | |
| Other Related Compounds | 70% at 100 µg/mL | 75 |
This data suggests that Butanal, 3-(heptyloxy)-2-oxo- possesses notable antioxidant properties, which may contribute to its therapeutic potential.
Study on Antimicrobial Properties
In a controlled laboratory setting, Butanal, 3-(heptyloxy)-2-oxo- was tested against multiple bacterial strains. The results indicated that the compound inhibited bacterial growth effectively, demonstrating its potential as an antimicrobial agent. The study highlighted the need for further research to understand the mechanism of action and optimize its use in clinical settings.
Study on Antioxidant Effects
Another study focused on the antioxidant effects of Butanal derivatives. The researchers utilized various assays to evaluate the compound's ability to neutralize free radicals. The findings revealed that Butanal, 3-(heptyloxy)-2-oxo- exhibited significant antioxidant activity comparable to established antioxidants.
Properties
CAS No. |
68555-32-8 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
3-heptoxy-2-oxobutanal |
InChI |
InChI=1S/C11H20O3/c1-3-4-5-6-7-8-14-10(2)11(13)9-12/h9-10H,3-8H2,1-2H3 |
InChI Key |
IBBSMXUZKRPJRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(C)C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















